molecular formula C10H8BrNO3 B1431438 Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate CAS No. 1352398-39-0

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate

カタログ番号: B1431438
CAS番号: 1352398-39-0
分子量: 270.08 g/mol
InChIキー: BRQZKGFINOTWCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate is a brominated heterocyclic compound featuring a benzo[d]isoxazole core substituted with a bromine atom at the 4-position and an ethyl ester group at the 3-position. This structure combines the electron-withdrawing effects of the bromine atom and the ester moiety, making it a valuable intermediate in medicinal chemistry and materials science.

The compound is listed as a discontinued research chemical by CymitQuimica (), indicating its specialized use in exploratory studies.

特性

IUPAC Name

ethyl 4-bromo-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)15-12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZKGFINOTWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromobenzo[d]isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually require a solvent such as ethanol and a base like sodium ethoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

化学反応の分析

Types of Reactions: Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学的研究の応用

Chemical Properties and Structure

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate has a unique chemical structure characterized by a fused isoxazole and benzene ring, with a carboxylate group that enhances its reactivity. The molecular formula is C10H8BrNO3C_{10}H_8BrNO_3, and it exhibits properties that make it suitable for various synthetic and biological applications.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of critical signaling pathways such as PI3K/AKT/mTOR.

Case Study: Anticancer Activity

  • In vitro studies showed that this compound effectively inhibits the proliferation of lung cancer cells (A549) with an IC50 value of approximately 15 µM, indicating moderate cytotoxicity against these cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates it possesses significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

  • A study assessed the compound's effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, reporting over 90% inhibition of biofilm formation at concentrations ranging from 0.125 to 0.25 mg/mL.

Agrochemical Development

In the field of agrochemicals, this compound is being explored for its potential use in developing herbicides and pesticides due to its biological activity against plant pathogens.

Future Research Directions

Ongoing research aims to explore the pharmacological profiles of this compound further. Potential areas of investigation include:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce environmental impact.
  • Expanded Biological Testing : Evaluating the compound's efficacy against a broader range of cancer types and bacterial strains.
  • Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its biological activities.

作用機序

The mechanism of action of ethyl 4-bromobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can act as a hydrogen bond donor or acceptor, allowing it to bind to various biological molecules. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

類似化合物との比較

Table 1: Key Structural Features of Ethyl 4-Bromobenzo[d]isoxazole-3-carboxylate and Analogues

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Br, 3-COOEt C₁₀H₈BrNO₃ 270.08 Research intermediate
5-Bromobenzo[d]isoxazole-3-carboxylic acid 5-Br, 3-COOH C₈H₄BrNO₃ 242.03 High similarity (0.98) to target compound
4-Bromobenzo[d]isoxazole-3-carboxylic acid 4-Br, 3-COOH C₈H₄BrNO₃ 242.03 Closest analogue (0.96 similarity)
Ethyl 5-phenylisoxazole-3-carboxylate 5-Ph, 3-COOEt C₁₂H₁₁NO₃ 217.22 Inhibitor scaffold
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 5-(4-OMePh), 3-COOEt C₁₃H₁₃NO₄ 247.25 Melting point: 86–88°C
Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate 4-(4-FBz), 3-COOEt C₁₃H₁₀FNO₄ 263.22 XLogP3: 2.4; high lipophilicity

Physicochemical Properties

  • Bromine vs. Other Halogens: The 4-bromo substitution in the target compound confers greater molecular weight and polarizability compared to fluorinated analogues like ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate (MW 263.22) .
  • Ester vs.

Key Research Findings

  • Similarity Analysis : Computational similarity scores (0.96–0.98) highlight 4- and 5-bromobenzo[d]isoxazole-3-carboxylic acids as the closest analogues to the target compound, differing only in the presence of a carboxylic acid instead of an ester .
  • Thermal Stability: Brominated isoxazole derivatives generally exhibit higher melting points than their non-halogenated counterparts, as seen in ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (mp 142–144°C) .

生物活性

Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzo[d]isoxazole ring system, which contributes to its chemical reactivity and biological properties. Its molecular formula is C10H8BrNO3C_{10}H_{8}BrNO_{3}, with a molecular weight of approximately 270.08 g/mol. The presence of a bromine atom at the 4-position and an ethyl ester group at the 3-position enhances its reactivity compared to other similar compounds.

Compound Name Molecular Formula Notable Features
This compoundC10H8BrNO3Bromine substitution enhances reactivity and biological activity
Ethyl benzo[d]isoxazole-3-carboxylateC10H9NO3Lacks bromine; used in similar applications
Methyl benzo[d]isoxazole-3-carboxylateC10H9NO2Methyl ester; differing biological activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of various biochemical pathways. The compound has been shown to inhibit key enzymes and receptors involved in cellular signaling, which can impact processes such as cell proliferation and apoptosis.

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit enzymes related to cancer cell growth, making it a potential candidate for cancer therapy.
  • Cell Cycle Modulation : Research has demonstrated that it can induce G0/G1 phase arrest in cancer cells, leading to decreased proliferation and increased apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects against various cancer cell lines, including:

  • Acute Myeloid Leukemia (AML) : One study reported that derivatives of benzo[d]isoxazole scaffolds exhibited IC50 values as low as 0.78 µM against AML cell lines, indicating potent anti-proliferative activity .
  • Breast Cancer : Other derivatives have been evaluated for their cytotoxic effects against breast cancer cells, showing promising results with IC50 values comparable to established chemotherapeutics .

Other Biological Activities

In addition to anticancer effects, this compound has been studied for:

  • Antimicrobial Activity : Various derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Some studies indicate that compounds within this class may enhance neuronal survival under stress conditions, highlighting their potential in neurodegenerative disease models .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on BRD4 Inhibitors : A study designed new BRD4 inhibitors based on the benzo[d]isoxazole scaffold, demonstrating effective binding and inhibition in leukemia models .
  • Structure-Activity Relationship (SAR) Analysis : Research focused on modifying the isoxazole ring to enhance potency against specific targets, leading to the identification of more effective analogues with improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or cyclization reactions using hydroxylamine hydrochloride and substituted aldehydes. For example, refluxing substituted benzaldehydes with hydroxylamine derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) typically yields isoxazole carboxylates. Optimization involves adjusting reaction time (4–6 hours), temperature (reflux at ~78°C), and stoichiometric ratios of reagents. Yields up to 85% have been reported for analogous compounds, such as Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ester functionality. For example, the ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in 1H^1H-NMR .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C12_{12}H10_{10}BrNO3_3, exact mass 295.0) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SN_NAr) reactions?

  • Methodological Answer : The bromine at the 4-position activates the aromatic ring toward SN_NAr by acting as a strong electron-withdrawing group. Reactivity can be assessed by substituting bromine with nucleophiles (e.g., amines, alkoxides) under mild conditions (e.g., DMF, 60–80°C). Monitor progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural determination of this compound derivatives?

  • Methodological Answer : SC-XRD provides precise bond lengths, angles, and packing arrangements. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=7.08A˚,b=12.18A˚,c=14.18A˚a = 7.08 \, \text{Å}, b = 12.18 \, \text{Å}, c = 14.18 \, \text{Å} have been reported for related isoxazole carboxylates. Use SHELX programs (SHELXL for refinement) to analyze data, ensuring RR-factors < 0.05 for high reliability .

Q. What strategies enable asymmetric functionalization of the isoxazole ring in this compound?

  • Methodological Answer : Catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction can introduce chiral centers. For example, using chiral oxazaborolidine catalysts, reduce ketone intermediates to secondary alcohols with enantiomeric excess (e.g., 79% yield and >90% ee reported for similar anthryl-substituted isoxazoles) .

Q. How do electronic effects of substituents (e.g., bromine vs. methoxy) modulate the compound’s biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 4-methoxy or 4-nitro derivatives). Test bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with Hammett σ constants or computational DFT calculations (e.g., HOMO-LUMO gaps). For instance, bromine’s electron-withdrawing nature may enhance binding to electrophilic enzyme pockets .

Q. What are the challenges in crystallizing this compound, and how can polymorphism be addressed?

  • Methodological Answer : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) at 4°C promotes single-crystal growth. Polymorphism risks can be mitigated by seeding with pre-characterized crystals or using anti-solvent diffusion. Monitor crystallization dynamics via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。